N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide
CAS No.: 1013769-86-2
Cat. No.: VC4845513
Molecular Formula: C23H24N6O3S
Molecular Weight: 464.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013769-86-2 |
|---|---|
| Molecular Formula | C23H24N6O3S |
| Molecular Weight | 464.54 |
| IUPAC Name | N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C23H24N6O3S/c1-4-32-20-9-11-21(12-10-20)33(30,31)28-19-7-5-18(6-8-19)24-22-13-14-23(26-25-22)29-17(3)15-16(2)27-29/h5-15,28H,4H2,1-3H3,(H,24,25) |
| Standard InChI Key | VKQGJUBPMMYVBX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key subunits:
-
Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
-
3,5-Dimethylpyrazole: A five-membered heterocycle with nitrogen atoms at positions 1 and 2, substituted with methyl groups at positions 3 and 5.
-
4-Ethoxybenzenesulfonamide: A sulfonamide group attached to a para-ethoxy-substituted benzene ring.
The pyridazine and pyrazole rings are connected via an amino linker at position 3 of the pyridazine and position 1 of the pyrazole. The sulfonamide group is bonded to the phenyl ring through a sulfonyl bridge .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1013769-86-2 |
| Molecular Formula | |
| Molecular Weight | 464.54 g/mol |
| IUPAC Name | N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethoxybenzenesulfonamide |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C |
| InChIKey | VKQGJUBPMMYVBX-UHFFFAOYSA-N |
Synthesis and Structural Analogues
Structural Modifications and Activity Trends
Comparative studies of sulfonamide-substituted pyridazine-pyrazoles reveal:
-
Electron-Donating Groups (e.g., ethoxy, methoxy): Enhance solubility and modulate electronic effects on the sulfonamide’s acidity, potentially influencing protein binding .
-
Pyrazole Methyl Groups: Improve metabolic stability by shielding reactive sites from oxidative enzymes .
Table 2: Comparison with Analogous Compounds
| CAS No. | Sulfonamide Substituent | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 1013769-86-2 | 4-Ethoxy | 464.54 | Reference compound |
| 1019099-06-9 | 3,4-Dimethoxy | 480.50 | Added methoxy group |
Physicochemical and Spectral Properties
Predicted Physicochemical Parameters
-
LogP: Estimated at 3.2 (indicating moderate lipophilicity).
-
Hydrogen Bond Donors/Acceptors: 3 donors, 8 acceptors.
-
Polar Surface Area: ~130 Ų, suggesting moderate membrane permeability .
Spectroscopic Characterization
While experimental spectra for this compound are unavailable, data from analogues provide insights:
-
NMR: Pyrazole methyl groups resonate at δ 2.1–2.3 ppm; pyridazine protons appear as doublets near δ 8.0–8.5 ppm .
-
IR: Sulfonamide S=O stretches observed at 1150–1350 cm⁻¹.
Hypothesized Biological Activities
Antimicrobial Activity
Azopyrazole derivatives demonstrate moderate activity against Staphylococcus aureus (MIC 32–64 μg/mL) and Escherichia coli (MIC 64–128 μg/mL) . The sulfonamide group’s ability to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, suggests potential antibacterial mechanisms.
Anti-Inflammatory Prospects
Sulfonamides inhibit cyclooxygenase-2 (COX-2), a target in inflammation management. Molecular docking studies of similar compounds show binding energies of −8.2 to −9.5 kcal/mol at COX-2’s active site .
Challenges and Future Directions
Knowledge Gaps
-
Experimental Bioactivity Data: No published studies directly test this compound’s efficacy.
-
Solubility and Stability: The ethoxy group’s impact on aqueous solubility remains unquantified.
Recommended Studies
-
In Vitro Screening: Prioritize antioxidant (DPPH assay) and antimicrobial (broth microdilution) profiling.
-
ADMET Modeling: Predict pharmacokinetic parameters using QSAR tools.
-
Synthetic Optimization: Explore greener catalysts (e.g., BiCl₃) to improve reaction yields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume